5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
There are various tactical approaches to synthesize pyrrole and pyrrole containing analogs . For instance, one method reported involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The uniqueness of pyrrole comes from the lone pair of electrons on the nitrogen atom, which is part of the aromatic ring .Chemical Reactions Analysis
Pyrrole is known to undergo various chemical reactions. For example, substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo groups has been reported to improve antibacterial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrole, it is a colorless volatile liquid that darkens readily upon exposure to air .Mechanism of Action
The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target. Many pyrrole-containing compounds are known to have biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Future Directions
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-pyridin-3-ylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-14-8-20-17(21-9-14)25-13-18-6-2-4-15(18)11-22(12-18)26(23,24)16-5-3-7-19-10-16/h3,5,7-10,15H,2,4,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLUZWYVDJRUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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